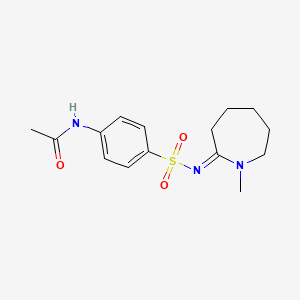

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide

Beschreibung

This compound belongs to the N-phenylacetamide sulfonamide class, characterized by a phenyl ring substituted with a sulfonamide group linked to a hexahydro-1-methyl-2H-azepin-2-ylidene moiety.

Eigenschaften

CAS-Nummer |

126826-63-9 |

|---|---|

Molekularformel |

C15H21N3O3S |

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

N-[4-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide |

InChI |

InChI=1S/C15H21N3O3S/c1-12(19)16-13-7-9-14(10-8-13)22(20,21)17-15-6-4-3-5-11-18(15)2/h7-10H,3-6,11H2,1-2H3,(H,16,19)/b17-15+ |

InChI-Schlüssel |

XSPLMCFETZHWCL-BMRADRMJSA-N |

Isomerische SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCCN2C |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCCN2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

Formation of Hexahydro-1-methyl-2H-azepin-2-ylidene: This intermediate is synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Amino Sulfonyl Group: The hexahydro-1-methyl-2H-azepin-2-ylidene intermediate is then reacted with sulfonyl chloride in the presence of a base to introduce the amino sulfonyl group.

Coupling with Phenyl Acetamide: Finally, the amino sulfonyl intermediate is coupled with phenyl acetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-yliden)amino)sulfonyl)phenyl)acetamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in eine Sulfid- oder Thiolgruppe umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen, insbesondere an der Sulfonylgruppe, eingehen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Sulfide oder Thiole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-yliden)amino)sulfonyl)phenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von N-(4-(((Hexahydro-1-methyl-2H-azepin-2-yliden)amino)sulfonyl)phenyl)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Die genauen Wege und molekularen Zielstrukturen können je nach spezifischer Anwendung und Einsatzkontext variieren.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ring Systems : The target compound’s seven-membered azepine ring contrasts with six-membered piperazine (compound 35) or aromatic pyrimidine (compound 5) systems. Larger rings may enhance conformational flexibility but reduce metabolic stability .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in compound 15) increase melting points (227°C vs. 246°C for compound 5), likely due to enhanced intermolecular forces. The methyl group on the azepine ring in the target compound may improve lipophilicity compared to polar pyrimidine derivatives .

2.3 Pharmacological Activities

- Analgesic Activity : Compound 35 showed potency comparable to paracetamol, attributed to the 4-methylpiperazinyl group’s interaction with central nervous system targets .

- Antimicrobial Activity: Acetylsulfadiazine (compound 9) is a well-known sulfonamide antibiotic, highlighting the role of pyrimidine substituents in targeting bacterial dihydropteroate synthase .

- Anti-Inflammatory Potential: Compound 36 (N,N-diethylsulfamoyl) demonstrated anti-hypernociceptive effects, suggesting sulfonamide derivatives modulate inflammatory pathways .

2.4 Structural and Crystallographic Insights

- Crystal Packing : Compounds like N-(4-hydroxyphenyl)-2-(benzothiazolyl)acetamide () exhibit π-stacking interactions (3.93 Å spacing) and hydrogen bonding (N–H⋯O), which influence solubility and stability .

Biologische Aktivität

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide, also known by its CAS number 126826-63-9, is a complex organic compound notable for its unique structural features, including a hexahydro-1-methyl-2H-azepin moiety and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 281.37 g/mol. Its structure contributes to various biological activities, primarily through interactions with specific enzymes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in cancer cells. The inhibition of CA IX can disrupt critical cellular processes, leading to apoptosis in cancerous cells, thereby positioning this compound as a promising candidate for anticancer therapies.

Table 1: Biological Activity Summary

| Biological Activity | Target Enzyme | Effect |

|---|---|---|

| Inhibition | Carbonic Anhydrase IX | Induces apoptosis in cancer cells |

Synthesis and Production

The synthesis of this compound typically involves the reaction of hexahydro-1-methyl-2H-azepin with 4-amino-benzenesulfonamide. The reaction conditions often require solvents such as benzene and catalysts to facilitate the process under reflux conditions.

Table 2: Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Hexahydro-1-methyl-2H-azepin + 4-amino-benzenesulfonamide | Reflux in benzene | N-(4-(...)) |

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound. For instance, research on related sulfonamide derivatives has demonstrated their efficacy in inhibiting various enzymes involved in metabolic processes, indicating a broader potential for therapeutic applications .

A notable study evaluated the effects of structurally similar compounds on enzyme inhibition and cellular viability in cancer models. These findings reinforce the hypothesis that compounds featuring both azepine and sulfonamide structures may exhibit enhanced biological activity due to their dual-targeting capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.